REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[NH:15]C(=O)OCC1C=CC=CC=1.[H][H]>[Pd].C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[NH2:15]
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Name
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Benzyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C(=C1)Cl)OC1CCCC1)NC(OCC1=CC=CC=C1)=O
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Name
|
|
Quantity
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100 mg
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Type
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catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
|
CUSTOM
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Details
|
the catalyst was separated by filtration
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Type
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DRY_WITH_MATERIAL
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Details
|
the resulting filtrate was dried with anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
After separating the drying agent
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Type
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FILTRATION
|
Details
|
by filtration
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=C(C(=C1)Cl)OC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |